1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Overview
Description
- The benzoyl and phenyl groups can be introduced via Friedel-Crafts acylation and alkylation reactions.
- Catalysts such as aluminum chloride (AlCl₃) are commonly used in these steps.
Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common approach includes:
-
Formation of the Spirocyclic Core:
- Starting with a suitable diazabicyclo compound, the spirocyclic core can be constructed through cyclization reactions.
- Reaction conditions often involve the use of strong bases or acids to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: H₂O₂, m-CPBA.
Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄).
Catalysts: AlCl₃ for Friedel-Crafts reactions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione exerts its effects depends on its interaction with molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(3,4-Dimethylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione: Lacks the methyl group on the phenyl ring.
1-(3,4-Dimethylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Methyl group positioned differently on the phenyl ring.
Uniqueness:
- The specific substitution pattern of 1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds.
This detailed overview highlights the complexity and versatility of this compound, showcasing its significance in various scientific and industrial fields.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-15-7-6-8-18(13-15)20-22(27)25(23(24-20)11-4-5-12-23)21(26)19-10-9-16(2)17(3)14-19/h6-10,13-14H,4-5,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPDOTPWGGPZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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